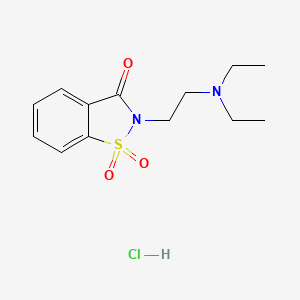
3-Biphenylacetic acid, 5-amino-4'-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Biphenylacetic acid, 5-amino-4’-chloro- is an organic compound with the molecular formula C14H12ClNO2 This compound is a derivative of biphenylacetic acid, where the biphenyl structure is substituted with an amino group at the 5-position and a chlorine atom at the 4’-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid, 5-amino-4’-chloro- typically involves multi-step organic reactions. One common method is the nitration of biphenylacetic acid followed by reduction and halogenation. The nitration introduces a nitro group, which is then reduced to an amino group. The halogenation step introduces the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and chloro groups make the compound reactive towards nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H2SO4)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
3-Biphenylacetic acid, 5-amino-4’-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Biphenylacetic acid, 5-amino-4’-chloro- involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Similar Compounds:
- 3-Biphenylacetic acid, 4’-chloro-
- 3-Biphenylacetic acid, 5-amino-
- 3-Biphenylacetic acid, 4’-amino-
Comparison: Compared to its analogs, 3-Biphenylacetic acid, 5-amino-4’-chloro- is unique due to the presence of both amino and chloro substituents. This combination can enhance its reactivity and biological activity, making it a valuable compound for various applications.
属性
| 75852-48-1 | |
分子式 |
C14H12ClNO2 |
分子量 |
261.70 g/mol |
IUPAC 名称 |
2-[3-amino-5-(4-chlorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H12ClNO2/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8H,7,16H2,(H,17,18) |
InChI 键 |
PDKPDHIZMVCABV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


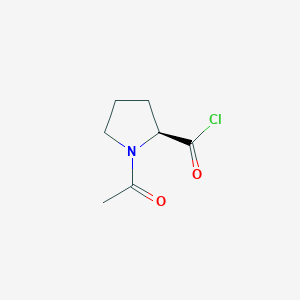
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
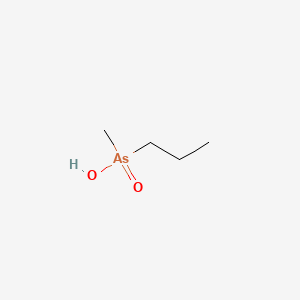
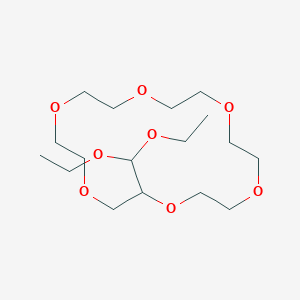
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

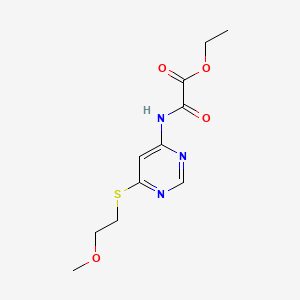

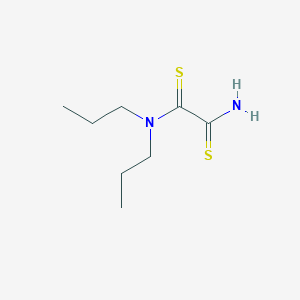
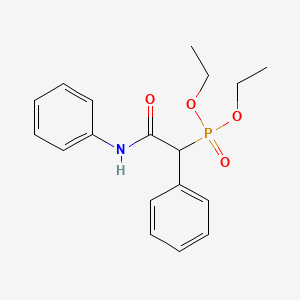
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
